molecular formula C13H9BrFNO3 B1273202 5-Bromo-1-(3-fluorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid CAS No. 886360-92-5

5-Bromo-1-(3-fluorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid

Cat. No.: B1273202
CAS No.: 886360-92-5
M. Wt: 326.12 g/mol
InChI Key: QAOFQFBEIXXAKX-UHFFFAOYSA-N
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Description

5-Bromo-1-(3-fluorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid is a complex organic compound that belongs to the class of pyridinecarboxylic acids. This compound is characterized by the presence of a bromine atom at the 5th position, a 3-fluorobenzyl group at the 1st position, and a 2-oxo group on the dihydropyridine ring. It is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-(3-fluorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid typically involves multi-step organic reactions. One common method includes the bromination of a suitable pyridine precursor, followed by the introduction of the 3-fluorobenzyl group through a nucleophilic substitution reaction. The final step often involves the oxidation of the dihydropyridine ring to introduce the 2-oxo group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-(3-fluorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxo group or the bromine atom.

    Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

5-Bromo-1-(3-fluorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as a precursor in various chemical processes.

Mechanism of Action

The mechanism of action of 5-Bromo-1-(3-fluorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid: Lacks the 3-fluorobenzyl group.

    1-(3-Fluorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid: Lacks the bromine atom.

    5-Bromo-1-(3-chlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid: Contains a chlorine atom instead of a fluorine atom.

Uniqueness

The presence of both the bromine atom and the 3-fluorobenzyl group in 5-Bromo-1-(3-fluorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid makes it unique. This combination of functional groups can lead to distinct chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

5-bromo-1-[(3-fluorophenyl)methyl]-2-oxopyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrFNO3/c14-9-5-11(13(18)19)12(17)16(7-9)6-8-2-1-3-10(15)4-8/h1-5,7H,6H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAOFQFBEIXXAKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CN2C=C(C=C(C2=O)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701137837
Record name 5-Bromo-1-[(3-fluorophenyl)methyl]-1,2-dihydro-2-oxo-3-pyridinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701137837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886360-92-5
Record name 5-Bromo-1-[(3-fluorophenyl)methyl]-1,2-dihydro-2-oxo-3-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886360-92-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-1-[(3-fluorophenyl)methyl]-1,2-dihydro-2-oxo-3-pyridinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701137837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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